molecular formula C18H16NO+ B11607801 4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium

4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium

Cat. No.: B11607801
M. Wt: 262.3 g/mol
InChI Key: SPUYYCFQLHACCM-UHFFFAOYSA-O
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Description

4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium is a complex organic compound known for its unique chemical structure and properties. This compound features a quinolinium core with a hydroxyphenyl ethenyl side chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-hydroxybenzaldehyde and 1-methylquinolinium.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydroxyphenyl group.

    Reduction: Reduced forms of the quinolinium core.

    Substitution: Substituted quinolinium derivatives.

Scientific Research Applications

4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenol
  • 4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol

Uniqueness

4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methylquinolinium stands out due to its unique quinolinium core and hydroxyphenyl ethenyl side chain, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C18H16NO+

Molecular Weight

262.3 g/mol

IUPAC Name

2-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenol

InChI

InChI=1S/C18H15NO/c1-19-13-12-14(16-7-3-4-8-17(16)19)10-11-15-6-2-5-9-18(15)20/h2-13H,1H3/p+1

InChI Key

SPUYYCFQLHACCM-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=CC=C3O

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=CC=C3O

Origin of Product

United States

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